N-benzyl-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
N-benzyl-2,2-dimethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclopropane ring, a benzyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The benzyl group and the cyclopropane ring contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxamide: Lacks the benzyl group, resulting in different reactivity and applications.
N-Benzylcyclopropanecarboxamide: Similar structure but without the dimethyl substitution on the cyclopropane ring.
N-Benzyl-2,2-dimethylcyclopropanecarboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
N-benzyl-2,2-dimethylcyclopropane-1-carboxamide is unique due to the presence of both the benzyl group and the dimethyl-substituted cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-13(2)8-11(13)12(15)14-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ITZAERWYGNBLCF-UHFFFAOYSA-N |
SMILES |
CC1(CC1C(=O)NCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC1C(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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